molecular formula C18H14O6 B2889092 5-(Carboxy(phenyl)methoxy)-2-methylbenzofuran-3-carboxylic acid CAS No. 384364-69-6

5-(Carboxy(phenyl)methoxy)-2-methylbenzofuran-3-carboxylic acid

Cat. No. B2889092
CAS RN: 384364-69-6
M. Wt: 326.304
InChI Key: CNBJJORMHDLOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactions this compound could undergo would depend on its functional groups. For example, the carboxylic acid group could participate in reactions such as esterification or amide formation. The phenyl group could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make it more soluble in polar solvents .

Scientific Research Applications

Medicine

In the medical field, this compound shows promise due to its structural similarity to phenylboronic acids, which are known for their potential in drug design and delivery systems . Its boronic acid moiety can be utilized for boron neutron capture therapy, a targeted cancer treatment method .

Agriculture

The boronic acid functional group present in this compound can be valuable in agriculture for developing new pesticides or growth regulators. Boronic acids are known to interact with various biological systems, which could lead to advancements in plant protection and yield enhancement strategies .

Material Science

This compound’s potential applications in material science stem from its ability to form stable complexes with various materials. It could be used in the creation of novel polymers or coatings that require specific interactions at the molecular level .

Environmental Science

In environmental science, the reactivity of boronic acids with diols can be harnessed for the detection of environmental pollutants. The compound could be part of sensors that detect sugars or other polyols in environmental samples .

Biochemistry

Biochemically, the compound could be involved in studying enzyme interactions or as a substrate for enzymatic reactions. Its boronic acid group can form reversible covalent bonds with sugars, which is useful in enzymology and metabolic pathway analysis .

Pharmacology

Pharmacologically, the compound could be explored for its glucose-sensing capabilities due to the boronic acid moiety’s affinity for diols. This property is particularly useful in the development of diabetes treatments, where regulated insulin release is crucial .

Analytical Chemistry

In analytical chemistry, the compound’s boronic acid group can be used to develop new analytical methods. It could be part of chromatographic techniques or sensors for detecting various analytes based on their ability to form complexes with boronic acids .

Biomedical Applications

The compound’s potential in biomedical applications lies in its ability to conjugate with biomolecules. This can lead to the development of targeted drug delivery systems, especially for cancer therapeutics, where precision and reduced side effects are of utmost importance .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, the mechanism of action would describe how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

5-[carboxy(phenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-10-15(17(19)20)13-9-12(7-8-14(13)23-10)24-16(18(21)22)11-5-3-2-4-6-11/h2-9,16H,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBJJORMHDLOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(C3=CC=CC=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Carboxy(phenyl)methoxy)-2-methylbenzofuran-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.